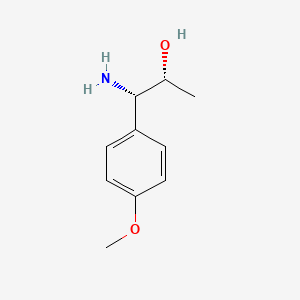![molecular formula C7H5ClS2 B13050263 2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
2-(Chloromethyl)thieno[3,2-B]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)thieno[3,2-B]thiophene is a heterocyclic compound that features a fused ring system consisting of two thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)thieno[3,2-B]thiophene typically involves the chloromethylation of thieno[3,2-B]thiophene. One common method includes the reaction of thieno[3,2-B]thiophene with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloromethyl group is introduced at the 2-position of the thieno[3,2-B]thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)thieno[3,2-B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thieno[3,2-B]thiophene derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-methylthieno[3,2-B]thiophene.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)thieno[3,2-B]thiophene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Employed in the synthesis of advanced materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)thieno[3,2-B]thiophene in biological systems involves its interaction with cellular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-B]thiophene: The parent compound without the chloromethyl group.
2-Methylthieno[3,2-B]thiophene: The reduced form of 2-(Chloromethyl)thieno[3,2-B]thiophene.
Thieno[3,2-B]thiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials .
Eigenschaften
Molekularformel |
C7H5ClS2 |
|---|---|
Molekulargewicht |
188.7 g/mol |
IUPAC-Name |
5-(chloromethyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C7H5ClS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4H2 |
InChI-Schlüssel |
PUUGLBGYFDXAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



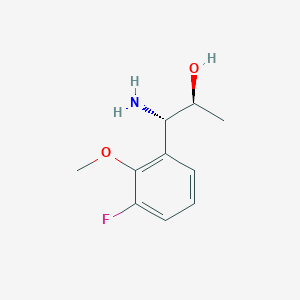
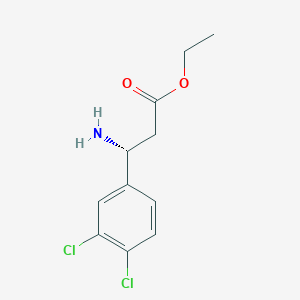
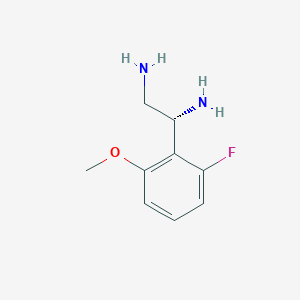
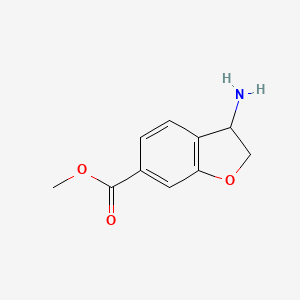
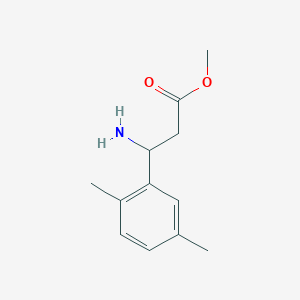


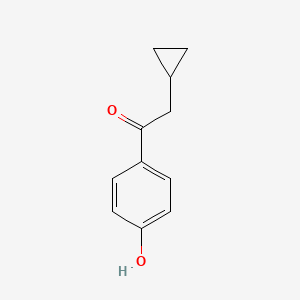
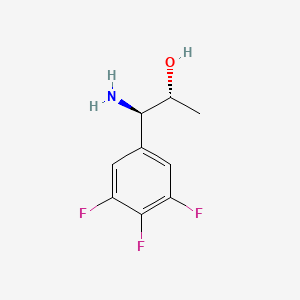


![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)
